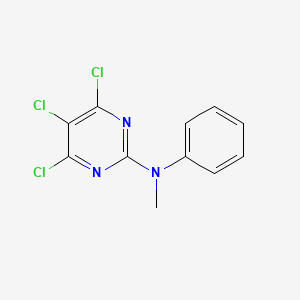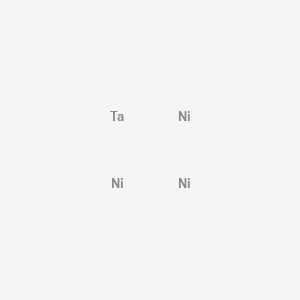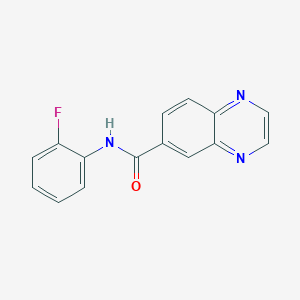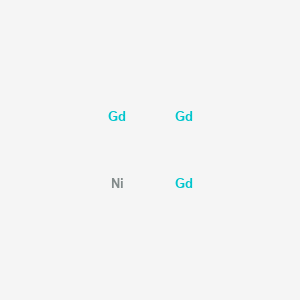
Gadolinium--nickel (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium–nickel (3/1) is a compound consisting of gadolinium and nickel in a 3:1 ratio. Gadolinium is a rare earth element known for its magnetic properties and high neutron absorption cross-section, while nickel is a transition metal with excellent corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic, structural, and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Gadolinium–nickel (3/1) can be synthesized using various methods, including solid-state reactions, sol-gel methods, and electrodeposition. One common method involves mixing gadolinium oxide (Gd₂O₃) and nickel oxide (NiO) in the desired stoichiometric ratio, followed by high-temperature calcination to form the compound. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C in an inert or reducing atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, gadolinium–nickel (3/1) can be produced using high-temperature reduction processes. This involves reducing gadolinium and nickel oxides with hydrogen gas at elevated temperatures. The resulting product is then purified and processed into the desired form, such as powders or thin films, for various applications .
化学反应分析
Types of Reactions
Gadolinium–nickel (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Gadolinium–nickel (3/1) can be oxidized to form gadolinium oxide and nickel oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: The compound can be reduced using hydrogen gas to form metallic gadolinium and nickel.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen for oxidation, and various metal salts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include gadolinium oxide, nickel oxide, and various substituted metal compounds. These products have diverse applications in fields such as catalysis, magnetic materials, and electronic devices .
科学研究应用
Gadolinium–nickel (3/1) has numerous scientific research applications due to its unique properties.
作用机制
The mechanism of action of gadolinium–nickel (3/1) involves its interaction with magnetic fields and its ability to absorb neutrons.
Magnetic Properties: The compound exhibits strong magnetic properties due to the presence of gadolinium, which has unpaired electrons that contribute to its magnetic behavior.
Neutron Absorption: Gadolinium’s high neutron absorption cross-section allows it to capture neutrons effectively, making it valuable in neutron capture therapy and as a shielding material in nuclear reactors.
相似化合物的比较
Similar Compounds
Similar compounds to gadolinium–nickel (3/1) include gadolinium–cobalt (3/1), gadolinium–iron (3/1), and gadolinium–zinc (3/1). These compounds also exhibit unique magnetic and chemical properties due to the presence of gadolinium and the respective transition metal .
Uniqueness
Gadolinium–nickel (3/1) stands out due to its combination of high magnetic susceptibility and excellent chemical stability. Compared to gadolinium–cobalt (3/1), it has better corrosion resistance, making it more suitable for applications in harsh environments. Compared to gadolinium–iron (3/1), it has a higher magnetic moment, making it more effective in magnetic applications .
Conclusion
Gadolinium–nickel (3/1) is a compound with unique magnetic, structural, and chemical properties, making it valuable in various scientific and industrial applications. Its synthesis involves high-temperature reactions, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has numerous applications in chemistry, biology, medicine, and industry, and its mechanism of action involves its interaction with magnetic fields and neutron absorption. Compared to similar compounds, gadolinium–nickel (3/1) offers a unique combination of properties that make it suitable for a wide range of applications.
属性
CAS 编号 |
12024-92-9 |
|---|---|
分子式 |
Gd3Ni |
分子量 |
530.4 g/mol |
IUPAC 名称 |
gadolinium;nickel |
InChI |
InChI=1S/3Gd.Ni |
InChI 键 |
JGQBRVHIAQOCKD-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Gd].[Gd].[Gd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


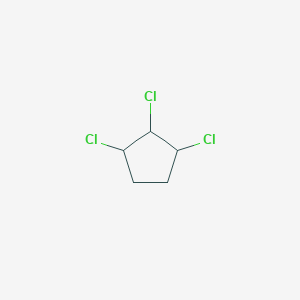
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
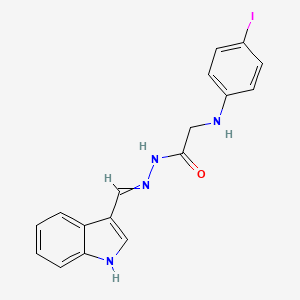



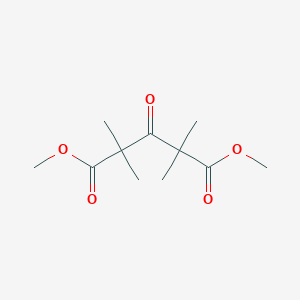
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

